molecular formula C8H10ClNO B7767863 alpha-Aminoacetophenone hydrochloride

alpha-Aminoacetophenone hydrochloride

Cat. No. B7767863
M. Wt: 171.62 g/mol
InChI Key: CVXGFPPAIUELDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Aminoacetophenone hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Aminoacetophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoacetophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Agents Synthesis : Alpha-aminoacetophenone hydrochloride is used in the synthesis of 1-deaza-7,8-dihydropteridines, which demonstrate potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice (Temple et al., 1982).

  • Dopamine Beta-Monooxygenase Inactivation : It is involved in the mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine. This research helps in understanding enzyme inhibition and has implications in neuroscience and pharmacology (Mangold & Klinman, 1984).

  • Wine Flavor Chemistry : Alpha-aminoacetophenone is identified as the causal compound of 'untypical aging flavor' in wines. It affects the aroma of wines, contributing to an 'untypical aging note' or 'naphthalene note' (Rapp et al., 2015).

  • Bird Repellency : Ortho-aminoacetophenone, a structurally similar compound, shows effectiveness as a bird repellent. This highlights its potential use in wildlife management and pest control (Mason et al., 1991).

  • Formation in Wine Aging : The compound plays a role in the formation of 'aging off-flavor' in Vitis vinifera wines, which is a significant aspect of wine quality and production (Hoenicke et al., 2002).

  • Synthesis of Heterocycle Compounds : It is used as a starting material in the synthesis of various heterocyclic compounds, which have shown antimicrobial activity. This has implications in the development of new pharmaceuticals (Jinzeel, 2015).

  • Sensing Material for Bacterial Biomarkers : A europium metal-organic framework (Eu-MOF) using 2-aminoacetophenone is applied for the detection of Pseudomonas aeruginosa in water. This highlights its application in environmental monitoring and public health (Guo et al., 2021).

properties

IUPAC Name

phenacylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGFPPAIUELDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

613-89-8 (Parent)
Record name Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Aminoacetophenone hydrochloride

CAS RN

5468-37-1
Record name 2-Aminoacetophenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5468-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminomethylphenylketone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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